molecular formula C11H15N3O B066821 2-Piperazin-1-yl-benzamide CAS No. 179480-81-0

2-Piperazin-1-yl-benzamide

Cat. No.: B066821
CAS No.: 179480-81-0
M. Wt: 205.26 g/mol
InChI Key: MDIKGMQCJZSRTO-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-benzamide is a chemical compound that features a piperazine ring attached to a benzamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Piperazine derivatives are known for their wide range of biological activities, making them valuable in drug development.

Mechanism of Action

Target of Action

The primary target of 2-Piperazin-1-yl-benzamide (PNT) is DNA gyrase , an enzyme that is crucial for DNA replication in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during processes such as transcription and replication .

Mode of Action

PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition is likely due to PNT binding to the enzyme, which prevents it from carrying out its normal function of introducing negative supercoils into DNA . The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.

Biochemical Pathways

The inhibition of DNA gyrase by PNT affects the DNA replication pathway in bacteria . DNA gyrase is responsible for relieving the torsional strain that builds up ahead of the replication fork as the DNA is unwound. By inhibiting this enzyme, PNT prevents the proper replication of bacterial DNA, leading to cell death .

Pharmacokinetics

It is known that pnt exhibits antimicrobial activity, suggesting that it is able to reach its target in bacterial cells

Result of Action

The result of PNT’s action is the disruption of bacterial cells . More than 50% of microbial cells take up PNT within 30 minutes . Transmission electron microscopy has revealed hollowed-out bacterial cytoplasms in specimens treated with PNT, although there is no disintegration of the bacterial membrane . This suggests that PNT’s action results in significant cellular disruption.

Action Environment

It is known that the efficacy of pnt can be influenced by the concentration of the compound, with higher concentrations leading to greater antimicrobial activity

Biochemical Analysis

Biochemical Properties

2-Piperazin-1-yl-benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been reported to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit inhibitory activity against acetylcholinesterase, a key enzyme involved in neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-benzamide typically involves the reaction of piperazine with benzoyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated or acylated.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-Piperazin-1-yl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2-Piperazin-1-yl-naphthoquinone: Known for its antimicrobial activity.

    2-Piperazin-1-yl-pyrimidine: Investigated as an acetylcholinesterase inhibitor.

    3-Piperazin-1-yl-1,2-benzothiazole: Studied for its antipsychotic properties.

Uniqueness: 2-Piperazin-1-yl-benzamide is unique due to its specific combination of a piperazine ring and a benzamide moiety, which imparts distinct chemical and biological properties

Biological Activity

2-Piperazin-1-yl-benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its piperazine moiety linked to a benzamide structure. This configuration is essential for its biological activity, particularly in antimicrobial and anticancer domains. The compound's ability to interact with various biological targets underpins its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of DNA gyrase , an enzyme critical for bacterial DNA replication. By targeting DNA gyrase, the compound disrupts the DNA replication process, leading to bacterial cell death. This mechanism is particularly effective against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The compound shows significant activity against various bacterial strains, as highlighted in the following table summarizing minimum inhibitory concentrations (MICs):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Methicillin-resistant S. aureus2.0

These results indicate that the compound effectively inhibits bacterial growth at relatively low concentrations, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. A study evaluating various benzamide derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines. The following table summarizes the IC50 values for selected cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)15.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further exploration .

Study on Antitubercular Activity

A notable study focused on the design and synthesis of derivatives related to piperazine and their antitubercular activity against Mycobacterium tuberculosis. Among the synthesized compounds, those structurally related to this compound demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating significant antitubercular potential .

Evaluation of Cytotoxicity

In another investigation, the cytotoxic effects of various piperazine derivatives were assessed on human embryonic kidney cells (HEK-293). The results revealed that most derivatives exhibited low toxicity, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

2-piperazin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKGMQCJZSRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443056
Record name 2-Piperazin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179480-81-0
Record name 2-Piperazin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Cyanophenyl)piperazine (1.8 g, 9.8 mmol) was dissolved in 90% sulfuric acid aqueous solution (20 ml) and stirred at a room temperature for 24 hours. The reaction solution was slowly added dropwise to a mixture of ice (75 g) and 28% aqueous ammonia (75 ml), and the reaction product was extracted with chloroform. The extract was washed with saturated brine and dried with sodium sulfate. Then the compound obtained by the evaporation of the solvent under a reduced pressure was separated by an aluminum column chromatography to obtain colorless crystals. By further recrystallizing the thus obtained crystals from ethyl acetate, 680 mg of the title compound was obtained (3.1 mmol, 32% in yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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